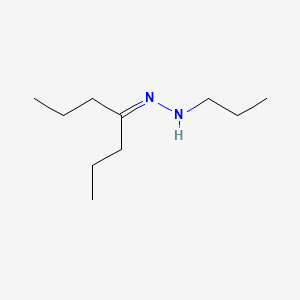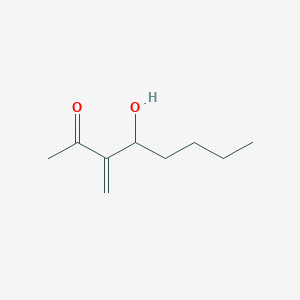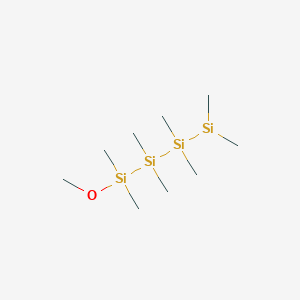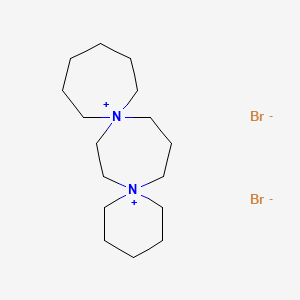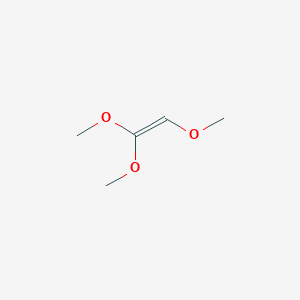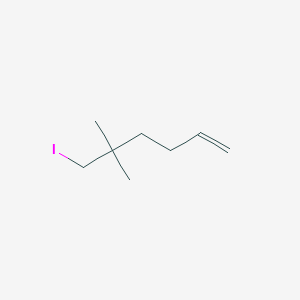![molecular formula C12H19Cl2NO2 B14453685 1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- CAS No. 78558-34-6](/img/structure/B14453685.png)
1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- typically involves the reaction of 1-Oxa-4-azaspiro[4.5]decane with dichloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- involves its interaction with specific molecular targets and pathways. The dichloroacetyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including the inhibition of metabolic pathways and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Another spiro compound with similar structural features but different functional groups.
1-Oxa-4-azaspiro[4.5]decane: The parent compound without the dichloroacetyl group.
Uniqueness
1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- is unique due to the presence of the dichloroacetyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
78558-34-6 |
|---|---|
Formule moléculaire |
C12H19Cl2NO2 |
Poids moléculaire |
280.19 g/mol |
Nom IUPAC |
2,2-dichloro-1-(3-ethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone |
InChI |
InChI=1S/C12H19Cl2NO2/c1-2-9-8-17-12(6-4-3-5-7-12)15(9)11(16)10(13)14/h9-10H,2-8H2,1H3 |
Clé InChI |
GTEZDOUWLRZBLY-UHFFFAOYSA-N |
SMILES canonique |
CCC1COC2(N1C(=O)C(Cl)Cl)CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


